Thiomorpholine-1-oxide hydrochloride
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Overview
Description
Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to form an oxide, and the compound is further stabilized as a hydrochloride salt. The molecular formula of this compound is C4H10ClNOS, and it has a molecular weight of 155.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiomorpholine-1-oxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as the oxidizing agent. The reaction proceeds as follows:
Oxidation Reaction: Thiomorpholine is reacted with potassium permanganate in an aqueous medium. The reaction is carried out under controlled conditions to ensure complete oxidation of the sulfur atom to form thiomorpholine-1-oxide.
Hydrolysis: The resulting thiomorpholine-1-oxide is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The oxidation reaction is carried out in batch or continuous flow reactors to ensure efficient mixing and control of reaction parameters.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced back to thiomorpholine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine.
Substitution: N-alkyl or N-acyl thiomorpholine-1-oxide derivatives.
Scientific Research Applications
Thiomorpholine-1-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of thiomorpholine-1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the oxide group.
Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Piperidine: A related heterocyclic compound containing a nitrogen atom but lacking sulfur.
Uniqueness
Thiomorpholine-1-oxide hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, along with the oxidized sulfur atom. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,4-thiazinane 1-oxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHTBMMJSMMEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76176-87-9 |
Source
|
Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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